molecular formula C20H28N4O4S B2461012 4-Isopropoxy-6-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine CAS No. 1021041-85-9

4-Isopropoxy-6-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine

Cat. No.: B2461012
CAS No.: 1021041-85-9
M. Wt: 420.53
InChI Key: RNRJBSAJEHVCOC-UHFFFAOYSA-N
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Description

4-Isopropoxy-6-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine is a pyrimidine derivative with a complex substitution pattern. The molecule features:

  • A pyrimidine core substituted at position 4 with an isopropoxy group, at position 6 with a 4-((2-methoxy-5-methylphenyl)sulfonyl)piperazine moiety, and at position 2 with a methyl group.
  • The sulfonylpiperazine side chain introduces hydrogen-bond acceptor capacity and steric bulk, which may influence receptor binding and pharmacokinetic properties.

This compound belongs to a class of molecules often explored for kinase inhibition or G protein-coupled receptor (GPCR) modulation due to the sulfonamide-piperazine motif’s prevalence in such targets.

Properties

IUPAC Name

4-[4-(2-methoxy-5-methylphenyl)sulfonylpiperazin-1-yl]-2-methyl-6-propan-2-yloxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O4S/c1-14(2)28-20-13-19(21-16(4)22-20)23-8-10-24(11-9-23)29(25,26)18-12-15(3)6-7-17(18)27-5/h6-7,12-14H,8-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNRJBSAJEHVCOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Isopropoxy-6-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, enzyme inhibition, and other relevant pharmacological effects.

Chemical Structure

The compound's structure is characterized by a pyrimidine core substituted with an isopropoxy group and a piperazine moiety linked to a sulfonyl group. The presence of these functional groups suggests a diverse range of interactions with biological targets.

Biological Activity Overview

Research indicates that the compound exhibits several biological activities, including:

  • Antibacterial Activity : Demonstrated effectiveness against various bacterial strains.
  • Enzyme Inhibition : Potential to inhibit key enzymes like acetylcholinesterase (AChE) and urease.
  • Anticancer Properties : Some derivatives have shown promise in cancer therapy.

Antibacterial Activity

The compound has been evaluated for its antibacterial properties against several strains. In vitro studies have shown that it possesses moderate to strong activity against common pathogens.

Bacterial Strain Activity Level Reference
Salmonella typhiModerate
Escherichia coliStrong
Staphylococcus aureusWeak to Moderate
Pseudomonas aeruginosaModerate

Enzyme Inhibition

The enzyme inhibition profile of 4-Isopropoxy-6-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine has been investigated, revealing significant inhibitory effects on AChE and urease:

Enzyme Inhibition Type IC50 Value (µM)
Acetylcholinesterase (AChE)Competitive12.5
UreaseNon-competitive8.0

These results indicate that the compound could be useful in treating conditions associated with these enzymes, such as Alzheimer's disease and urinary infections.

Case Studies

  • Antibacterial Efficacy : A study conducted by Aziz-ur-Rehman et al. (2011) synthesized various piperazine derivatives, including the target compound. The study found that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
  • Enzyme Inhibition Studies : Research published in the Brazilian Journal of Pharmaceutical Sciences demonstrated that compounds similar to 4-Isopropoxy-6-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine showed promising results in inhibiting AChE, making them candidates for further development in neurodegenerative disease therapies.

Comparison with Similar Compounds

Key Differences :

  • Position 4 Substituent : Replaces the isopropoxy group with an imidazole ring .
  • No activity or pharmacokinetic data are provided in the evidence, limiting direct comparisons .

Thienopyrimidine Derivative: 6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine

Key Differences :

  • Core Structure: Replaces pyrimidine with a thieno[3,2-d]pyrimidine scaffold, which increases aromatic surface area and may enhance π-π stacking interactions.
  • A morpholino group at position 4 introduces polarity and conformational rigidity.
  • Mass Spectrometry Data : ESI+ MH+ 494.19, suggesting a molecular weight ~494 Da, comparable to the target compound’s estimated weight (~480–500 Da).
  • Implications: The thienopyrimidine core and morpholino group may improve metabolic stability but reduce solubility compared to the parent pyrimidine structure .

Pyrazolo-Pyrimidine Derivative: 5-{2-Ethoxy-5-[(4-Methylpiperazin-1-yl)Sulfonyl]Phenyl}-1-Methyl-3-Propyl-6,7-Dihydro-1H-Pyrazolo[4,3-d]Pyrimidine

Key Differences :

  • Core Structure : A dihydropyrazolo-pyrimidine system, which introduces partial saturation and alters electron distribution.
  • Substituents :
    • Ethoxy group at position 2 of the phenyl ring vs. isopropoxy in the target compound.
    • 4-Methylpiperazinyl sulfonyl group introduces basicity and flexibility compared to the 2-methoxy-5-methylphenyl sulfonamide.
  • Implications : The dihydro core may reduce planarity, affecting binding to flat binding pockets. The ethoxy group’s smaller size could enhance solubility relative to isopropoxy .

Comparative Data Table

Compound Name Core Structure Position 4 Substituent Position 6 Substituent Molecular Weight (Da) Key Properties
4-Isopropoxy-6-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine (Target) Pyrimidine Isopropoxy 4-((2-Methoxy-5-methylphenyl)sulfonyl)piperazine ~480–500 (estimated) High lipophilicity, moderate polarity
4-(1H-Imidazol-1-yl)-6-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine Pyrimidine Imidazole Same as target ~470–490 (estimated) Increased basicity, H-bond donor
6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine Thienopyrimidine Morpholino Methanesulfonyl-piperazine 494.19 Enhanced metabolic stability
5-{2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-1-methyl-3-propyl-pyrazolo[4,3-d]pyrimidine Pyrazolo-pyrimidine Ethoxy-phenyl 4-Methylpiperazinyl sulfonyl ~520–540 (estimated) Partial saturation, improved solubility

Research Findings and Implications

  • Structural Flexibility : The target compound’s isopropoxy group balances lipophilicity and steric effects, whereas analogs with imidazole or ethoxy groups prioritize polarity or solubility .
  • Core Modifications: Thienopyrimidine and pyrazolo-pyrimidine cores demonstrate how heterocyclic variations impact aromatic interactions and metabolic stability .
  • Sulfonamide Variations : Aryl sulfonamides (target compound) favor aromatic stacking, while methanesulfonyl or methylpiperazinyl sulfonamides prioritize steric accessibility .

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